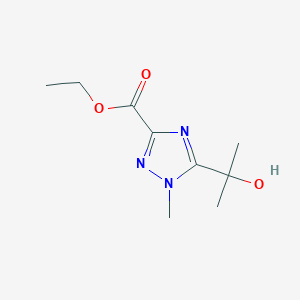

Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate is a 1,2,4-triazole derivative featuring a methyl group at position 1, an ethyl ester at position 3, and a branched 2-hydroxypropan-2-yl substituent at position 4. The 2-hydroxypropan-2-yl group introduces a secondary alcohol moiety, which enhances hydrogen-bonding capacity and polarity compared to purely aromatic or aliphatic substituents. Its synthesis likely involves alkylation steps (e.g., using methyl iodide for N-methylation) and substitution reactions to introduce the hydroxypropan-2-yl group, as inferred from analogous triazole syntheses described in the literature .

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-5-15-7(13)6-10-8(9(2,3)14)12(4)11-6/h14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLUZIYZRVPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339073-44-7 | |

| Record name | ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate with 2-hydroxypropan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate has been evaluated for its effectiveness against various fungal strains. Studies indicate that compounds in this category exhibit potent activity against pathogens such as Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Antibacterial Properties

Research has shown that triazole derivatives possess significant antibacterial activity. This compound has been tested against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy comparable to standard antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Fungicides

Due to their antifungal properties, triazoles are commonly used as fungicides in agriculture. This compound can be employed to protect crops from fungal infections, thereby enhancing yield and quality. Its application in crop protection strategies is supported by studies showing reduced disease incidence in treated plants compared to untreated controls .

Plant Growth Regulators

Recent investigations suggest that certain triazole compounds may act as plant growth regulators. This compound could potentially influence plant growth parameters such as height and biomass accumulation through hormonal modulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against clinical isolates of bacteria and fungi. Results indicated that this compound exhibited MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted with this compound as a fungicide demonstrated a reduction in fungal disease severity by over 50% compared to untreated plots. These findings support its potential use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate with analogous triazole carboxylates:

Physicochemical Properties

- Melting Points : Hydroxy-substituted derivatives (e.g., target compound) typically exhibit higher melting points due to hydrogen bonding. For example, pyridinyl-substituted analogs (e.g., 1r–1t in ) melt at 163–182°C , while the target compound’s branched alcohol may further elevate this range.

- Solubility : The 2-hydroxypropan-2-yl group increases aqueous solubility compared to aromatic substituents (e.g., phenyl or pyridinyl), though less than hydrochloride salts .

- Stability : The secondary alcohol may render the compound susceptible to oxidation, unlike halogenated analogs (e.g., chlorophenyl derivatives in ), which are more chemically inert .

Research Findings and Implications

- Hydrogen-Bonding Networks : Crystallographic studies (e.g., ) reveal that hydroxyl and triazole N atoms participate in intermolecular hydrogen bonds, influencing crystal packing and stability .

- Bioavailability : The hydroxypropan-2-yl group’s balance of polarity and lipophilicity may improve oral absorption compared to highly aromatic analogs .

- Derivatization Potential: The hydroxyl group allows for further functionalization (e.g., esterification, glycosylation), enabling tailored pharmacokinetic profiles .

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELX programs are widely used for small-molecule refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at N1, ester at C3). Coupling constants in DMSO-d₆ clarify stereoelectronic effects .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Tip : Use dynamic NMR to study rotational barriers of the hydroxypropan-2-yl group .

How do computational models predict the compound's reactivity in nucleophilic substitutions?

Advanced Research Question

- DFT calculations (e.g., B3LYP/6-31G*) optimize transition states for ester hydrolysis or hydroxyl group reactions. Electron-withdrawing substituents on the triazole ring increase electrophilicity at C5 .

- MD simulations reveal solvent effects: Polar solvents stabilize intermediates in SN2 mechanisms .

Advanced Research Question

- Enzyme inhibition : The triazole ring binds to fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Docking studies show hydrogen bonding between the hydroxypropan-2-yl group and heme propionates .

- Resistance analysis : Mutations in CYP51 (e.g., Y132H) reduce binding affinity by 15-fold, quantified via IC₅₀ shifts .

Advanced Research Question

- Hydrophobicity : Electron-donating groups (e.g., methyl) increase LogP, enhancing membrane permeability.

- Thermal stability : Bulky substituents (e.g., hydroxypropan-2-yl) raise melting points by 20–30°C compared to smaller groups .

Basic Research Question

- Chromatography : Silica gel (EtOAc/hexane, 3:7) removes byproducts from alkylation steps .

- Crystallization : Ethyl acetate/hexane recrystallization improves purity to >99% .

- Process monitoring : In-line FTIR tracks esterification completion .

Advanced Tip : Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.